tert-Butyl ethyl carbonate

CAS No.: 27945-07-9

Cat. No.: VC6710307

Molecular Formula: C7H14O3

Molecular Weight: 146.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27945-07-9 |

|---|---|

| Molecular Formula | C7H14O3 |

| Molecular Weight | 146.186 |

| IUPAC Name | tert-butyl ethyl carbonate |

| Standard InChI | InChI=1S/C7H14O3/c1-5-9-6(8)10-7(2,3)4/h5H2,1-4H3 |

| Standard InChI Key | FSZKWHBYBSGMJD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Properties

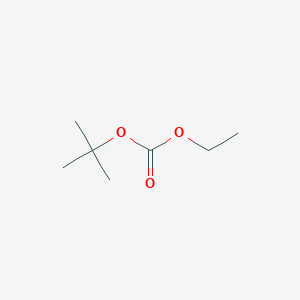

tert-Butyl ethyl carbonate is formally derived from carbonic acid, where one hydroxyl group is substituted by a tert-butoxy group and the other by an ethoxy group. Its molecular formula is C<sub>7</sub>H<sub>14</sub>O<sub>3</sub>, with a molecular weight of 146.18 g/mol. Structurally, it features a carbonate bridge (-O-C(=O)-O-) linking the tert-butyl and ethyl moieties.

Physicochemical Characteristics

While direct data for TBEC is sparse, analogous tert-butyl carbonates exhibit the following properties (Table 1):

Table 1: Comparative Properties of tert-Butyl Carbonates

The tert-butyl group confers steric bulk, enhancing thermal stability, while the ethoxy group moderates polarity, making TBEC soluble in organic solvents like dichloromethane or ethyl acetate .

Synthesis and Industrial Preparation

TBEC is synthesized via condensation reactions between tert-butyl alcohols and ethyl chloroformate or through transesterification.

Catalytic Condensation

A patented method for analogous tert-butylperoxy carbonates involves:

-

Peroxidation: Reacting tert-butyl alcohol with hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) under acidic catalysis (e.g., H<sub>2</sub>SO<sub>4</sub>) to form tert-butyl hydroperoxide .

-

Condensation: Treating the intermediate with ethyl chloroformate in the presence of NaOH, yielding TBEC .

This solvent-free approach minimizes waste, aligning with green chemistry principles.

Deprotection Dynamics

Recent advances in catalytic deprotection using tris(4-bromophenyl)aminium radical cation (MB- +) and triethylsilane enable selective cleavage of the tert-butyl group under mild conditions . For TBEC, this method could yield ethyl carbonate intermediates without acidic/basic hydrolysis, preserving acid-sensitive functionalities .

Applications in Organic Synthesis

Protective Group Chemistry

TBEC’s tert-butyl group serves as a transient protective moiety for hydroxyl and amine functionalities. Key advantages include:

-

Stability: Resists hydrolysis under basic/neutral conditions.

-

Orthogonality: Compatible with Fmoc/Boc strategies in peptide synthesis .

-

Ease of Removal: Catalytic deprotection via MB- +/Et<sub>3</sub>SiH achieves >90% yield without racemization .

Chromatographic Applications

Microemulsion electrokinetic chromatography (MEEKC) utilizes TBEC analogs to determine partition coefficients (log P), critical for drug design . Its low water solubility and defined polarity make it ideal for calibrating hydrophobic interactions.

Environmental and Regulatory Aspects

Ecotoxicity

No specific data exists for TBEC, but structurally similar carbonates show low acute toxicity (LC<sub>50</sub> >100 mg/L in aquatic models) .

Future Directions

Catalytic Innovations

The MB- + system’s success in deprotecting tert-butyl esters/carbamates suggests promise for TBEC in dynamic covalent chemistry .

Polymer Science

Incorporating TBEC into polycarbonates could yield materials with tunable thermal stability and biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume